MM-401 Tfa

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

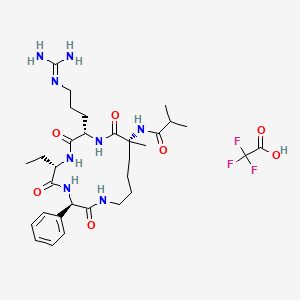

C31H47F3N8O7 |

|---|---|

Molecular Weight |

700.7 g/mol |

IUPAC Name |

N-[(3R,6S,9S,12R)-9-[3-(diaminomethylideneamino)propyl]-6-ethyl-12-methyl-2,5,8,11-tetraoxo-3-phenyl-1,4,7,10-tetrazacyclohexadec-12-yl]-2-methylpropanamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C29H46N8O5.C2HF3O2/c1-5-20-24(39)36-22(19-12-7-6-8-13-19)26(41)32-16-10-9-15-29(4,37-23(38)18(2)3)27(42)35-21(25(40)34-20)14-11-17-33-28(30)31;3-2(4,5)1(6)7/h6-8,12-13,18,20-22H,5,9-11,14-17H2,1-4H3,(H,32,41)(H,34,40)(H,35,42)(H,36,39)(H,37,38)(H4,30,31,33);(H,6,7)/t20-,21-,22+,29+;/m0./s1 |

InChI Key |

UCPNHHHBFDAYBP-HXXCMCGZSA-N |

Isomeric SMILES |

CC[C@H]1C(=O)N[C@@H](C(=O)NCCCC[C@@](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)(C)NC(=O)C(C)C)C2=CC=CC=C2.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CCC1C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN=C(N)N)(C)NC(=O)C(C)C)C2=CC=CC=C2.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of MM-401 TFA: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MM-401 TFA is a potent and specific small molecule inhibitor of the Mixed-Lineage Leukemia 1 (MLL1) histone H3K4 methyltransferase.[1][2] Dysregulation of MLL1 activity is a critical driver in a significant subset of acute leukemias, particularly those harboring MLL1 gene rearrangements.[2] This document provides a comprehensive overview of the mechanism of action of MM-401, detailing its molecular target, downstream cellular effects, and the experimental basis for these findings. The trifluoroacetic acid (TFA) salt form of MM-401 is commonly utilized to enhance its water solubility and stability for research purposes.[1]

Core Mechanism of Action: Disrupting the MLL1-WDR5 Interaction

The catalytic activity of the MLL1 complex is critically dependent on the interaction between the MLL1 protein and WD repeat-containing protein 5 (WDR5).[2][3] MM-401 exerts its inhibitory effect by specifically targeting and disrupting this protein-protein interaction.[1][2] By binding to WDR5 with high affinity, MM-401 prevents the proper assembly of the MLL1 core complex, thereby allosterically inhibiting its histone methyltransferase activity.[1][2] This leads to a reduction in histone H3 lysine 4 (H3K4) methylation at the promoters of MLL1 target genes, such as the HOXA gene cluster, which are essential for leukemogenesis.[2]

Signaling Pathway of MM-401 Action

Caption: Signaling pathway of this compound action.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.

Table 1: In Vitro Binding Affinity and Inhibitory Activity

| Parameter | Value | Target/Assay | Reference |

| Ki | < 1 nM | WDR5 Binding | [1] |

| IC50 | 0.9 nM | WDR5-MLL1 Interaction | [1] |

| IC50 | 0.32 µM | MLL1 Histone Methyltransferase (HMT) Assay | [1][2] |

Table 2: In Vitro Growth Inhibition (GI50) in Leukemia Cell Lines

| Cell Line | MLL Status | GI50 (µM) | Reference |

| MV4;11 | MLL-AF4 | ~1.8-3.6 | [2] |

| MOLM13 | MLL-AF9 | ~1.8-3.6 | [2] |

| KOPN8 | MLL-ENL | ~1.8-3.6 | [2] |

| MLL-AF9 (murine) | MLL-AF9 | ~10 | [2] |

| K562 | No MLL translocation | No inhibition | [2] |

| HL60 | No MLL translocation | No inhibition | [2] |

| U937 | No MLL translocation | No inhibition | [2] |

Cellular and In Vivo Effects

Treatment of MLL-rearranged leukemia cells with MM-401 leads to a cascade of anti-leukemic effects:

-

Cell Cycle Arrest: MM-401 induces a prominent G1/S phase cell cycle arrest in a concentration-dependent manner in MLL-rearranged leukemia cells.[2]

-

Apoptosis: The compound effectively induces apoptosis in MLL leukemia cells.[1][2]

-

Differentiation: MM-401 promotes the myeloid differentiation of MLL leukemic blasts.[2]

-

In Vivo Efficacy: In xenograft models of MLL leukemia, MM-401 has been shown to reduce the leukemia burden.[2]

Detailed Experimental Protocols

In Vitro Histone Methyltransferase (HMT) Assay

This assay evaluates the direct inhibitory effect of MM-401 on the enzymatic activity of the MLL1 complex.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the purified MLL1 core complex (including MLL1, WDR5, ASH2L, and RbBP5), histone H3 substrate, and S-adenosyl-L-[methyl-³H]methionine (as a methyl donor) in HMT assay buffer.

-

Inhibitor Addition: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A negative control (e.g., the enantiomer MM-NC-401 or vehicle) is run in parallel.

-

Incubation: The reaction is incubated at 30°C for a specified time (e.g., 1 hour) to allow for the methyltransferase reaction to proceed.

-

Detection: The reaction is stopped, and the incorporation of the radiolabeled methyl group into the histone H3 substrate is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition is calculated relative to the vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Proliferation and Growth Inhibition (GI50) Assay

This assay measures the effect of MM-401 on the proliferation of leukemia cell lines.

-

Cell Seeding: Leukemia cells (e.g., MV4;11, MOLM13) are seeded in 96-well plates at a predetermined density.

-

Compound Treatment: Cells are treated with a serial dilution of this compound or a vehicle control.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

-

Data Analysis: The luminescent signal is measured, and the GI50 value is calculated as the concentration of the compound that causes a 50% reduction in cell growth compared to the vehicle-treated control.

Cell Cycle Analysis by Flow Cytometry

This protocol details the method to assess the impact of MM-401 on cell cycle progression.

-

Cell Treatment: Leukemia cells are treated with varying concentrations of this compound or a vehicle control for a defined period (e.g., 48 hours).

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol while vortexing to prevent clumping.

-

Staining: The fixed cells are washed to remove ethanol and then stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase A to eliminate RNA staining.

-

Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the amount of DNA in each cell.

-

Data Interpretation: The resulting DNA content histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This assay quantifies the induction of apoptosis by MM-401.

-

Cell Treatment: Leukemia cells are treated with this compound at different concentrations for a specified time.

-

Cell Harvesting: Cells are collected, including both adherent and floating cells, and washed with cold PBS.

-

Staining: The cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.

-

Data Analysis: The cell population is quadrant-gated to distinguish between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Experimental Workflow for Cellular Assays

Caption: General experimental workflow for cellular assays.

Conclusion

This compound is a highly specific inhibitor of the MLL1 methyltransferase, acting through the disruption of the critical MLL1-WDR5 protein-protein interaction. This mechanism leads to the suppression of the leukemogenic gene expression program, resulting in cell cycle arrest, apoptosis, and differentiation of MLL-rearranged leukemia cells. The potent and selective activity of MM-401, as demonstrated by the presented quantitative data and experimental findings, underscores its value as a chemical probe for studying MLL1 biology and as a potential therapeutic lead for the treatment of MLL-rearranged leukemias.

References

An In-depth Technical Guide to MM-401 TFA: A Potent Inhibitor of the MLL1-WDR5 Interaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MM-401 TFA, a highly potent and specific small-molecule inhibitor of the protein-protein interaction between Mixed-Lineage Leukemia 1 (MLL1) and WD repeat-containing protein 5 (WDR5). Deregulation of the MLL1 complex is a critical driver in certain aggressive leukemias, making the MLL1-WDR5 interaction a key therapeutic target.[1][2][3][4] MM-401, a macrocyclic peptidomimetic, offers a powerful tool for both basic research and as a potential starting point for the development of novel anti-cancer therapies.[5]

Core Mechanism of Action

MM-401 functions by competitively binding to a pocket on WDR5 that is essential for its interaction with MLL1.[1][6] This interaction is critical for the proper assembly and enzymatic activity of the MLL1 core complex, which is responsible for the methylation of histone H3 at lysine 4 (H3K4).[1][3][4] By disrupting the MLL1-WDR5 interaction, MM-401 effectively inhibits the histone methyltransferase (HMT) activity of the MLL1 complex, leading to a decrease in H3K4 methylation at target gene promoters.[1][7][8] This ultimately results in the downregulation of key MLL1 target genes, such as HoxA9 and Meis-1, which are crucial for the proliferation and survival of MLL-rearranged leukemia cells.[4]

Caption: Mechanism of MM-401 action on the MLL1-WDR5 signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for MM-401 and its TFA salt, demonstrating its high affinity and potent inhibitory activity.

Table 1: Binding Affinity and Inhibitory Concentrations

| Parameter | Value | Description | Reference |

| Ki (WDR5) | < 1 nM | Binding affinity to WDR5 protein. | [7][8] |

| IC50 (WDR5-MLL1 Interaction) | 0.9 nM | Concentration required to inhibit 50% of the MLL1-WDR5 interaction. | [1][7][8] |

| IC50 (MLL1 HMT Activity) | 0.32 µM | Concentration required to inhibit 50% of the MLL1 histone methyltransferase activity in vitro. | [1][7][8][9] |

Table 2: Cellular Activity in MLL-Rearranged Leukemia Cells

| Cell Line(s) | Effect | Concentration(s) | Time Point(s) | Reference |

| MLL-AF9 | Induction of G1/S cell cycle arrest | 10, 20, 40 µM | 48 hours | [7][8] |

| MLL-AF9 | Induction of apoptosis | 10, 20, 40 µM | 48 hours | [7][8] |

| MV4:11, MOLM13, KOPN8 | Inhibition of cell growth | Not specified | Not specified | [1] |

| MLL-AF9 | Inhibition of H3K4 methylation | 20 µM | 48 hours | [7][8] |

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize MM-401. These protocols are based on descriptions from the cited literature.

Competitive Fluorescence Polarization (FP) Assay for MLL1-WDR5 Interaction

This assay is used to determine the IC50 value of MM-401 for the disruption of the MLL1-WDR5 interaction.

-

Principle: A fluorescently labeled peptide derived from MLL1 (tracer) is incubated with WDR5. The binding of the large WDR5 protein to the small tracer results in a high fluorescence polarization signal. Unlabeled MM-401 competes with the tracer for binding to WDR5, causing a decrease in the polarization signal in a concentration-dependent manner.

-

Materials:

-

Purified WDR5 protein

-

Fluorescently labeled MLL1-derived peptide (tracer)

-

This compound

-

Assay buffer (e.g., 0.1 M phosphate, 25 mM KCl, 0.01% Triton, pH 6.5)[10]

-

Microplate reader with fluorescence polarization capabilities

-

-

Procedure (Inferred):

-

Prepare a series of dilutions of MM-401 in assay buffer.

-

In a microplate, add a fixed concentration of WDR5 and the fluorescently labeled MLL1 peptide to each well.

-

Add the diluted MM-401 or vehicle control to the wells.

-

Incubate the plate at room temperature for a specified period to reach equilibrium.

-

Measure the fluorescence polarization of each well using a microplate reader.

-

Plot the fluorescence polarization values against the logarithm of the MM-401 concentration.

-

Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

In Vitro Histone Methyltransferase (HMT) Assay

This assay measures the ability of MM-401 to inhibit the enzymatic activity of the MLL1 complex.

-

Principle: The MLL1 core complex is incubated with a histone substrate (e.g., histone H3) and a methyl donor (S-adenosyl-L-methionine, SAM). The transfer of a methyl group to the histone is quantified, often using a radioactive label on the methyl group of SAM or through antibody-based detection of the methylated histone.

-

Materials:

-

Reconstituted MLL1 core complex (MLL1, WDR5, RbBP5, ASH2L)

-

Histone H3 substrate

-

[3H]-SAM (radiolabeled methyl donor)

-

This compound

-

HMT assay buffer

-

Scintillation counter

-

-

Procedure (Inferred):

-

Prepare a range of concentrations of MM-401 in the HMT assay buffer.

-

In a reaction tube, combine the MLL1 core complex, histone H3 substrate, and either MM-401 or a vehicle control.

-

Initiate the reaction by adding [3H]-SAM.

-

Incubate the reaction at a specific temperature (e.g., 30°C) for a defined time.

-

Stop the reaction (e.g., by adding trichloroacetic acid).

-

Spot the reaction mixture onto a filter paper and wash to remove unincorporated [3H]-SAM.

-

Measure the radioactivity on the filter paper using a scintillation counter.

-

Determine the percentage of inhibition for each MM-401 concentration relative to the vehicle control.

-

Calculate the IC50 value by plotting the percentage of inhibition against the MM-401 concentration.

-

Caption: Experimental workflow for the characterization of this compound.

Selectivity and Cellular Effects

A key advantage of MM-401 is its high selectivity for the MLL1 complex. Studies have shown that MM-401 does not significantly inhibit other histone methyltransferases, including other MLL family members, SET7/9, or the EZH2 complex.[1] This specificity is attributed to its mechanism of targeting the unique MLL1-WDR5 interaction rather than the conserved SET domain of the enzyme.[1]

In cellular models of MLL-rearranged leukemia, MM-401 treatment leads to a cascade of anti-leukemic effects. The compound specifically inhibits the growth of MLL leukemia cells by inducing cell cycle arrest, primarily at the G1/S checkpoint, and promoting apoptosis.[1][7][8] Furthermore, MM-401 can induce myeloid differentiation of leukemia cells.[1][11] Importantly, MM-401 demonstrates minimal toxicity towards normal bone marrow cells and non-MLL leukemia cells, suggesting a favorable therapeutic window.[1]

Conclusion

This compound is a well-characterized and highly specific inhibitor of the MLL1-WDR5 interaction. Its potent biochemical and cellular activities, coupled with its selectivity, make it an invaluable research tool for dissecting the role of the MLL1 complex in normal and disease states. Furthermore, the molecular scaffold of MM-401 represents a promising foundation for the development of targeted therapies for patients with MLL-rearranged leukemias and potentially other cancers where the MLL1-WDR5 axis is implicated.[12][13]

References

- 1. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. MLL1/WDR5 complex in leukemogenesis and epigenetic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. portlandpress.com [portlandpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. abmole.com [abmole.com]

- 10. Analysis of the Binding of Mixed Lineage Leukemia 1 (MLL1) and Histone 3 Peptides to WD Repeat Domain 5 (WDR5) for the Design of Inhibitors of the MLL1–WDR5 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting MLL1 H3K4 methyltransferase activity in mixed-lineage leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of the MLL1-WDR5 interaction modulates epithelial to mesenchymal transition and metabolic pathways in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of a potent MLL1 and WDR5 protein-protein interaction inhibitor with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of MM-401 in Histone H3K4 Methylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histone H3 lysine 4 (H3K4) methylation is a critical epigenetic modification associated with active gene transcription. Its dysregulation is implicated in various diseases, notably in acute leukemias characterized by rearrangements of the Mixed Lineage Leukemia (MLL1) gene. MM-401 has emerged as a potent and specific small molecule inhibitor of the MLL1 methyltransferase complex. This technical guide provides an in-depth overview of MM-401's mechanism of action, its role in modulating H3K4 methylation, and its effects on cancer cells. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this area.

Introduction to MLL1 and Histone H3K4 Methylation

The MLL1 protein is the catalytic subunit of a multi-protein complex that includes WDR5, RbBP5, Ash2L, and DPY30. This complex is a primary driver of mono-, di-, and tri-methylation of histone H3 at lysine 4 (H3K4me1/2/3). These methylation marks are crucial for regulating gene expression, particularly the HOX genes, which are essential for proper development and hematopoiesis.

In MLL-rearranged leukemias, the MLL1 gene is fused to various partner genes, leading to the aberrant recruitment of the MLL1 complex and subsequent overexpression of leukemogenic target genes. Therefore, inhibiting the catalytic activity of the MLL1 complex presents a promising therapeutic strategy.

MM-401: Mechanism of Action

MM-401 is a synthetic, cell-permeable peptidomimetic that acts as a potent inhibitor of the MLL1 complex. Its primary mechanism of action is the disruption of the critical protein-protein interaction between the MLL1 SET domain and WDR5.[1][2] WDR5 is a core component of the MLL1 complex that is essential for its integrity and full enzymatic activity.[3] By binding to WDR5 with high affinity, MM-401 prevents the proper assembly of the MLL1 complex, thereby inhibiting its histone methyltransferase activity.[3][4] This leads to a reduction in H3K4 methylation at MLL1 target gene promoters, including the HOX gene loci, and subsequent downregulation of their expression.[5]

It is important to note that "MM-401 Tfa" refers to the trifluoroacetic acid salt of MM-401. While the salt form often enhances solubility and stability, the biological activity is comparable to the free form.[6]

Signaling Pathway of MLL1 Inhibition by MM-401

Quantitative Data on MM-401 Activity

The following tables summarize the key quantitative data reported for MM-401.

| Parameter | Value | Assay | Reference |

| WDR5 Binding Affinity (Ki) | < 1 nM | BioLayer Interferometry (BLI) | [6] |

| WDR5-MLL1 Interaction Inhibition (IC50) | 0.9 nM | Competitive Fluorescence Polarization | [5][6] |

| MLL1 HMT Activity Inhibition (IC50) | 0.32 µM | In vitro Histone Methyltransferase Assay | [5][6] |

| Cell Line | MLL Translocation | GI50 (µM) | Reference |

| Murine MLL-AF9 | MLL-AF9 | ~10 | [5] |

| MV4;11 | MLL-AF4 | Not specified, but effective | [5] |

| MOLM13 | MLL-AF9 | Not specified, but effective | [5] |

| KOPN8 | MLL-ENL | Not specified, but effective | [5] |

| K562 | None | No effect | [5] |

| HL60 | None | No effect | [5] |

| U937 | None | No effect | [5] |

| Effect | Cell Line | Concentration | Time Point | Observation | Reference |

| Cell Cycle Arrest | Murine MLL-AF9 | 10, 20, 40 µM | 48 h | Prominent G1/S arrest | [5][6] |

| Apoptosis | Murine MLL-AF9 | 10, 20, 40 µM | 48 h | Induction of apoptosis | [5][6] |

| H3K4 Methylation | Murine MLL-AF9 | 20 µM | 48 h | Significant decrease in H3K4me2/3 at Hox A gene loci | [5][6] |

| HOX Gene Expression | Murine MLL-AF9 | 20 µM | 48 h | Significant decrease in Hoxa9 and Hoxa10 expression | [5][6] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of MM-401.

In Vitro Histone Methyltransferase (HMT) Assay

This assay measures the ability of MM-401 to inhibit the catalytic activity of the MLL1 complex.

Experimental Workflow:

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine the purified MLL1 complex (e.g., 0.5 µM final concentration), histone H3 substrate (e.g., recombinant H3), and varying concentrations of MM-401 in HMT assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT).[5][7]

-

Initiation: Initiate the reaction by adding S-adenosyl-L-[methyl-³H]-methionine.[8]

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).[7]

-

Termination: Stop the reaction by adding SDS-PAGE loading buffer.

-

Detection:

-

Option A (Gel-based): Separate the reaction products by SDS-PAGE, followed by fluorography to visualize the radiolabeled histone H3.

-

Option B (Filter-based): Spot the reaction mixture onto P81 phosphocellulose filter paper, wash away unincorporated radiolabel, and quantify the incorporated radioactivity using a scintillation counter.[8]

-

-

Analysis: Calculate the percent inhibition at each MM-401 concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Chromatin Immunoprecipitation (ChIP) Assay

This assay is used to determine the effect of MM-401 on H3K4 methylation levels at specific gene loci in cells.

Methodology:

-

Cell Treatment: Treat MLL-rearranged leukemia cells (e.g., MLL-AF9) with MM-401 (e.g., 20 µM) or vehicle control for a specified duration (e.g., 48 hours).[5]

-

Cross-linking: Cross-link proteins to DNA by adding formaldehyde directly to the cell culture medium.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to an average size of 200-500 bp using sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K4me3.

-

Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G magnetic beads.

-

Washes: Wash the beads to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

Analysis: Quantify the amount of target DNA (e.g., HOX gene promoters) using quantitative PCR (qPCR).

Cell Viability (MTT) Assay

This assay measures the effect of MM-401 on the proliferation and viability of cancer cells.

Methodology:

-

Cell Seeding: Seed leukemia cells in a 96-well plate at a predetermined density.

-

Compound Treatment: Treat the cells with a serial dilution of MM-401 or vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilization solution (e.g., SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay quantifies the induction of apoptosis by MM-401.

Methodology:

-

Cell Treatment: Treat cells with MM-401 or vehicle control as described for the cell viability assay.

-

Cell Harvesting and Washing: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

-

Analysis: Quantify the percentage of apoptotic cells in the treated versus control samples.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the effect of MM-401 on cell cycle progression.

Methodology:

-

Cell Treatment and Harvesting: Treat and harvest cells as described above.

-

Fixation: Fix the cells in cold 70% ethanol.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate the cells to allow for DNA staining and RNA degradation.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

-

Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Conclusion

MM-401 is a highly potent and specific inhibitor of the MLL1 histone methyltransferase. By disrupting the MLL1-WDR5 interaction, it effectively reduces H3K4 methylation at target gene loci, leading to the downregulation of key oncogenes such as the HOX genes. This activity translates into the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest in MLL-rearranged leukemia cells. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working to advance our understanding of epigenetic regulation and to develop novel therapeutics targeting the MLL1 complex. Further investigation into the in vivo efficacy and safety of MM-401 and similar compounds is warranted to fully realize their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Flow cytometry with PI staining | Abcam [abcam.com]

- 4. researchgate.net [researchgate.net]

- 5. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. biorxiv.org [biorxiv.org]

- 8. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of MM-401 TFA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of MM-401 TFA, a potent and selective inhibitor of the MLL1 (Mixed Lineage Leukemia 1) H3K4 methyltransferase. This compound has emerged as a critical tool for studying the role of MLL1 in normal development and disease, particularly in MLL-rearranged leukemias. This document outlines the quantitative data associated with this compound's activity, detailed experimental protocols for its characterization, and a visual representation of its mechanism of action.

Core Concepts: Targeting the MLL1-WDR5 Interaction

MM-401 is a macrocyclic peptidomimetic designed to disrupt the protein-protein interaction between the catalytic subunit of the MLL1 complex and WD repeat-containing protein 5 (WDR5).[1] This interaction is essential for the histone methyltransferase (HMT) activity of the MLL1 complex, which is responsible for the methylation of histone H3 at lysine 4 (H3K4).[2][3] By blocking this interaction, MM-401 effectively inhibits MLL1's catalytic activity.[2] The trifluoroacetic acid (TFA) salt of MM-401 is often used to improve its solubility and stability.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data for MM-401 and its inactive enantiomer, MM-NC-401, providing a clear comparison of their biochemical and cellular activities.

Table 1: Biochemical Activity of MM-401 and MM-NC-401

| Compound | Target | Assay Type | IC50 | Ki | Reference |

| MM-401 | MLL1 HMT Activity | In vitro HMT Assay | 0.32 µM | - | [2] |

| MM-401 | WDR5-MLL1 Interaction | Competitive FP Assay | 0.9 nM | - | [1] |

| MM-401 | WDR5 Binding | BioLayer Interferometry | - | < 1 nM | [1] |

| MM-NC-401 | WDR5 Binding | Competitive FP Assay | > 100 µM | > 10 µM | [2] |

| MM-NC-401 | MLL1 HMT Activity | In vitro HMT Assay | No inhibition up to 250 µM | - | [2] |

Table 2: Cellular Activity of MM-401 in Leukemia Cell Lines

| Cell Line | MLL Status | GI50 (MM-401) | GI50 (MM-NC-401) | Reference |

| Murine Leukemia Cells | ||||

| MLL-AF9 | MLL fusion | ~ 5 µM | > 50 µM | [1] |

| MLL-ENL | MLL fusion | ~ 7 µM | > 50 µM | [1] |

| MLL-AF10 | MLL fusion | ~ 8 µM | > 50 µM | [1] |

| Hoxa9/Meis1 | Non-MLL | > 50 µM | > 50 µM | [1] |

| Human Leukemia Cells | ||||

| MV4:11 (MLL-AF4) | MLL fusion | 1.8 µM | Not Determined | [1] |

| MOLM13 (MLL-AF9) | MLL fusion | 3.6 µM | Not Determined | [1] |

| KOPN8 (MLL-ENL) | MLL fusion | 2.5 µM | Not Determined | [1] |

| K562 | Non-MLL | Not Determined (no inhibition) | Not Determined | [1] |

| HL60 | Non-MLL | Not Determined (no inhibition) | Not Determined | [1] |

| U937 | Non-MLL | Not Determined (no inhibition) | Not Determined | [1] |

Structure-Activity Relationship Insights

The development of MM-401 from a linear peptidomimetic, MM-101, and the stark contrast in activity with its enantiomer, MM-NC-401, provide crucial insights into its SAR.[1]

-

Stereochemistry is Critical: The enantiomer MM-NC-401, which has the same chemical formula but a different three-dimensional arrangement of its atoms, shows no detectable binding to WDR5 and no inhibition of MLL1 activity.[2] This demonstrates that the specific stereochemistry of MM-401 is absolutely required for its interaction with the WDR5 binding pocket.

-

Macrocyclization Enhances Potency: MM-401 is a cyclic compound designed based on the linear peptidomimetic MM-101.[1] This cyclization was a key design element to constrain the molecule into a bioactive conformation, thereby enhancing its binding affinity and potency.

Mechanism of Action: Signaling Pathway

MM-401's mechanism of action involves the direct inhibition of the MLL1-WDR5 interaction, leading to downstream effects on gene transcription and cellular processes.

MM-401 inhibits the MLL1-WDR5 interaction, blocking H3K4 methylation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In vitro Histone Methyltransferase (HMT) Assay

This assay measures the enzymatic activity of the MLL1 complex.

Workflow for the in vitro MLL1 HMT assay.

Methodology:

-

The MLL1 core complex, histone H3 substrate, and radiolabeled S-adenosyl-L-[³H]-methionine are combined in a reaction buffer.

-

MM-401 or the negative control, MM-NC-401, is added at various concentrations.

-

The reaction is incubated to allow for histone methylation.

-

The reaction is stopped, and the proteins are separated by SDS-PAGE.

-

The gel is exposed to X-ray film to detect the incorporation of the radiolabel into histone H3.

-

The intensity of the bands is quantified to determine the level of MLL1 inhibition.

Cell Growth Inhibition Assay

This assay determines the effect of MM-401 on the proliferation of leukemia cell lines.

Methodology:

-

Leukemia cells are seeded in 96-well plates.

-

Cells are treated with a serial dilution of MM-401 or MM-NC-401.

-

After a 72-hour incubation period, cell viability is assessed using a commercial assay such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

The luminescence is read on a plate reader, and the data is normalized to vehicle-treated controls to calculate the half-maximal growth inhibition concentration (GI50).

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are performed to assess the levels of H3K4 methylation at specific gene loci within cells.

Methodology:

-

Cells are treated with MM-401 or a vehicle control.

-

Protein-DNA complexes are cross-linked with formaldehyde.

-

The chromatin is sheared into smaller fragments by sonication.

-

An antibody specific for trimethylated H3K4 (H3K4me3) is used to immunoprecipitate the chromatin fragments.

-

The cross-links are reversed, and the DNA is purified.

-

Quantitative PCR (qPCR) is used to measure the enrichment of specific DNA sequences, such as the promoter regions of HoxA9 and Meis-1, in the immunoprecipitated DNA.

Synthesis of MM-401

While the exact synthesis of MM-401 is not publicly detailed, it is based on the synthesis of related macrocyclic peptidomimetics.[5] The general approach involves a multi-step solution-phase synthesis followed by a ring-closing metathesis or macrolactamization reaction. A representative synthetic scheme for a similar compound is outlined below.

Representative workflow for the synthesis of MM-401.

Conclusion

This compound is a highly potent and selective inhibitor of the MLL1-WDR5 interaction. Its structure-activity relationship is well-defined, with stereochemistry and macrocyclization being key determinants of its activity. The compound serves as an invaluable chemical probe for elucidating the biological functions of MLL1 and as a promising starting point for the development of therapeutics for MLL-rearranged leukemias. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the field of epigenetics and drug discovery.

References

- 1. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-affinity, small-molecule peptidomimetic inhibitors of MLL1/WDR5 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Structure-based design of conformationally constrained cyclic peptidomimetics to target the MLL1-WDR5 protein-protein interaction as inhibitors of the MLL1 methyltransferase activity [html.rhhz.net]

MM-401 Tfa: A Technical Guide to Target Engagement in Cellular Systems

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of MM-401 Tfa, a potent and specific inhibitor of the MLL1-WDR5 protein-protein interaction. This document details the mechanism of action, quantitative cellular effects, and comprehensive experimental protocols for assessing the target engagement of this compound in relevant cancer cell lines.

Core Concepts: Mechanism of Action

MM-401 is a macrocyclic peptidomimetic that functions as a high-affinity inhibitor of the Mixed-Lineage Leukemia 1 (MLL1) histone H3K4 methyltransferase.[1][2][3][4][5] Its primary mechanism of action involves the disruption of the critical interaction between MLL1 and WD repeat-containing protein 5 (WDR5), a core component of the MLL1 complex essential for its catalytic activity.[1][2][3][4][5] By binding to the "Win" site on WDR5, MM-401 effectively blocks the assembly of the MLL1 core complex, leading to the inhibition of H3K4 methylation.[4][6] This epigenetic modification is crucial for the transcriptional activation of key target genes, such as the HOX gene cluster, which are frequently dysregulated in MLL-rearranged leukemias.[2][3] Consequently, treatment with MM-401 leads to a reduction in the expression of these oncogenic driver genes, ultimately inducing cell cycle arrest, apoptosis, and myeloid differentiation in MLL-rearranged leukemia cells.[1][2][3][4][5]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of MM-401, demonstrating its high potency and specificity for its target.

| Parameter | Value | Target/System | Reference(s) |

| IC₅₀ (MLL1 activity) | 0.32 µM | In vitro histone methyltransferase assay | [3][7] |

| IC₅₀ (WDR5-MLL1 interaction) | 0.9 nM | Competitive fluorescence polarization assay | [3] |

| Kᵢ (WDR5 binding) | < 1 nM | BioLayer Interferometry (BLI/OctetRED) assay | [3] |

| Cellular H3K4 Methylation Inhibition | Effective at 20 µM (48h) | MLL-AF9 cells | [3][7] |

| Growth Inhibition (GI₅₀) | Varies by cell line | MLL-rearranged leukemia cells (e.g., MV4;11, MOLM13) | [1] |

Experimental Protocols

Detailed methodologies for key experiments to assess this compound target engagement are provided below. These protocols are tailored for use with MLL-rearranged acute myeloid leukemia (AML) cell lines such as MV4-11 and MOLM-13.[1][8][9][10][11][12][13]

Cell Culture of MLL-rearranged Leukemia Cell Lines (MV4-11 and MOLM-13)

Materials:

-

MV4-11 or MOLM-13 cell lines

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (100x)

-

Sterile cell culture flasks (T-25 or T-75)

-

Sterile centrifuge tubes

-

Phosphate-Buffered Saline (PBS)

Protocol:

-

Culture cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.[10][13]

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.[10][13][14]

-

For routine passaging, dilute the cell suspension to a density of 2 x 10⁵ cells/mL in a new flask with fresh medium.[1][12]

-

Maintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.[8][9][12]

-

To harvest, transfer the cell suspension to a centrifuge tube and spin at 300 x g for 5 minutes.[14][15]

-

Aspirate the supernatant and resuspend the cell pellet in fresh medium or PBS for downstream applications.

Western Blot for Histone H3K4 Methylation

Materials:

-

This compound and enantiomer control MM-NC-401

-

Treated and untreated leukemia cells

-

Histone extraction buffer

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3K4me1/2/3, anti-total H3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Seed leukemia cells and treat with varying concentrations of this compound or MM-NC-401 for 48 hours.[3][7]

-

Harvest cells and perform histone extraction according to standard protocols.

-

Quantify protein concentration of the histone extracts.

-

Separate histone proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against specific H3K4 methylation states and total H3 overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Develop the blot using a chemiluminescent substrate and image the results. A decrease in the H3K4 methylation signal relative to total H3 in MM-401 treated cells indicates target engagement.

Cell Cycle Analysis by Flow Cytometry

Materials:

-

This compound and enantiomer control MM-NC-401

-

Treated and untreated leukemia cells

-

Cold PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution with RNase A

Protocol:

-

Treat leukemia cells with this compound or MM-NC-401 for 24-48 hours.[16]

-

Harvest and wash the cells with cold PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer. An accumulation of cells in the G1 phase and a decrease in the S and G2/M phases in MM-401 treated samples indicates cell cycle arrest.[16]

Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

Materials:

-

This compound and enantiomer control MM-NC-401

-

Treated and untreated leukemia cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

-

Cold PBS

Protocol:

-

Treat leukemia cells with this compound or MM-NC-401 for 48 hours.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.[17][18][19][20]

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry within 1 hour.

-

Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative) and late apoptosis/necrosis (Annexin V positive, PI positive). An increase in these populations in MM-401 treated cells is indicative of induced apoptosis.[19][20]

Mandatory Visualizations

Signaling Pathway of MM-401

References

- 1. ebiohippo.com [ebiohippo.com]

- 2. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Targeting MLL1 H3K4 methyltransferase activity in mixed-lineage leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. MV4-11 Cells [cytion.com]

- 9. elabscience.com [elabscience.com]

- 10. ubigene.us [ubigene.us]

- 11. MOLM13 Cell Line - Creative Biogene [creative-biogene.com]

- 12. ubigene.us [ubigene.us]

- 13. Leibniz Institute DSMZ: Details [dsmz.de]

- 14. MOLM-13 – EDITGENE [editxor.com]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - AJMB: Volume 2, Issue 1, Year 2010 - AJMB [ajmb.org]

- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 20. biologi.ub.ac.id [biologi.ub.ac.id]

In-Depth Technical Guide: Biological Effects of MLL1 Inhibition with MM-401 TFA

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the biological effects of MM-401 TFA, a potent and specific inhibitor of the Mixed Lineage Leukemia 1 (MLL1) methyltransferase. By disrupting the critical interaction between MLL1 and WDR5, this compound effectively abrogates the histone H3 lysine 4 (H3K4) methyltransferase activity of the MLL1 complex. This inhibition leads to a cascade of downstream effects in MLL-rearranged leukemia cells, including cell cycle arrest at the G1/S phase, induction of apoptosis, and myeloid differentiation. Furthermore, this compound-mediated inhibition of MLL1 results in the downregulation of key MLL1 target genes, most notably the HOXA9 and MEIS1 oncogenes, which are crucial for leukemic cell survival and proliferation. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Mechanism of Action

MM-401 is a peptidomimetic inhibitor that specifically targets the interaction between MLL1 and WDR5, a core component of the MLL1 histone methyltransferase complex.[1] The enzymatic activity of MLL1 is dependent on its association with WDR5.[2] MM-401 competitively binds to a "Win" (WDR5-interaction) motif-binding pocket on WDR5, thereby preventing the recruitment of MLL1 into the active complex.[2] This disruption selectively inhibits the H3K4 methyltransferase activity of MLL1, leading to a reduction in H3K4 methylation at the promoter and enhancer regions of MLL1 target genes.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity and cellular effects of MM-401.

| Parameter | Value | Reference |

| IC | 0.32 µM | [4] |

| IC | 0.9 nM | [4] |

| K | < 1 nM | [4] |

| Cell Line (Murine) | Fusion Protein | GI | Reference |

| MLL-AF9 | MLL-AF9 | ~10 | [4] |

| MLL-ENL | MLL-ENL | ~15 | [4] |

| MLL-AF1 | MLL-AF1 | ~20 | [4] |

| Hoxa9/Meis1 | N/A (Overexpression) | > 160 | [4] |

| Cell Line | Treatment (MM-401) | % Apoptotic Cells (Annexin V+) | Reference |

| MLL-AF9 | 10 µM | ~20% | [4] |

| MLL-AF9 | 20 µM | ~35% | [4] |

| MLL-AF9 | 40 µM | ~50% | [4] |

| Cell Line | Treatment (MM-401) | % G1 Phase | % S Phase | % G2/M Phase | Reference |

| MLL-AF9 | 0 µM (Control) | ~40% | ~45% | ~15% | [4] |

| MLL-AF9 | 10 µM | ~55% | ~35% | ~10% | [4] |

| MLL-AF9 | 20 µM | ~65% | ~25% | ~10% | [4] |

| MLL-AF9 | 40 µM | ~75% | ~15% | ~10% | [4] |

| Gene | Treatment | Fold Change in Expression | Reference |

| Hoxa9 | MM-401 | Significantly Decreased | [4] |

| Hoxa10 | MM-401 | Significantly Decreased | [4] |

| Meis1 | MM-401 | Significantly Decreased | [2] |

Detailed Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This protocol is adapted from the Promega CellTiter-Glo® Luminescent Cell Viability Assay technical bulletin.[4][5]

-

Cell Seeding: Seed leukemia cells (e.g., MOLM-13, MV4-11, KOPN8) in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 80 µL of RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Compound Treatment: Add 20 µL of this compound at various concentrations (e.g., 0.1 to 100 µM) to the wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO

2. -

Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

-

Assay Procedure: Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mixing: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is a standard method for quantifying apoptosis using flow cytometry.[6][7]

-

Cell Treatment: Seed cells and treat with this compound at desired concentrations for 48 hours.

-

Cell Harvesting: Harvest approximately 1-5 x 10^5 cells by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cells once with cold 1X PBS and once with 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl

2, pH 7.4). -

Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (50 µg/mL).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry: Analyze the cells immediately by flow cytometry.

-

Annexin V-FITC: Ex = 488 nm, Em = 530 nm (FL1 channel).

-

Propidium Iodide: Ex = 488 nm, Em > 670 nm (FL3 channel).

-

Gating:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the procedure for analyzing cell cycle distribution.[1][2]

-

Cell Treatment: Treat cells with this compound for 48 hours.

-

Cell Harvesting: Harvest approximately 1 x 10^6 cells.

-

Washing: Wash cells with PBS.

-

Fixation: Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes (or store at -20°C for longer periods).

-

Washing: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.

-

RNase Treatment: Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the samples on a flow cytometer using a linear scale for the PI signal (FL3 channel). The DNA content will distinguish cells in G1 (2n), S (between 2n and 4n), and G2/M (4n) phases.

Western Blot for H3K4 Methylation

This protocol outlines the detection of histone modifications by Western blotting.[8][9]

-

Histone Extraction: Treat cells with this compound. Lyse the cells and perform an acid extraction of histones.

-

Protein Quantification: Quantify the extracted histone protein concentration using a BCA assay.

-

SDS-PAGE: Denature 5-15 µg of histone extract in Laemmli buffer and separate on a 15% SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H3K4me1/2/3 (e.g., rabbit anti-H3K4me2) and a loading control (e.g., rabbit anti-total Histone H3) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detector.

Chromatin Immunoprecipitation (ChIP)

This is a generalized protocol for performing ChIP to identify MLL1 target genes.[3][10]

-

Cross-linking: Treat cells with this compound. Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose beads. Incubate the chromatin overnight at 4°C with an antibody against MLL1 or an IgG control.

-

Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein-DNA complexes.

-

Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C overnight with NaCl.

-

DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.

-

Analysis: Analyze the enriched DNA by qPCR using primers for specific target gene promoters (e.g., HOXA9) or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

This protocol is for quantifying changes in gene expression.

-

RNA Extraction: Treat cells with this compound. Isolate total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with random primers.

-

qPCR Reaction: Set up the qPCR reaction with a SYBR Green master mix, cDNA template, and primers specific for the target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH, ACTB).

-

Thermal Cycling: Perform the qPCR on a real-time PCR system with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Visualization of Signaling Pathways and Workflows

Conclusion

This compound represents a promising therapeutic agent for the treatment of MLL-rearranged leukemias. Its specific mechanism of action, which involves the targeted disruption of the MLL1-WDR5 interaction, leads to a robust anti-leukemic effect characterized by the induction of cell cycle arrest, apoptosis, and the downregulation of critical oncogenic drivers. The data and protocols presented in this guide provide a solid foundation for further research and development of MLL1 inhibitors as a targeted therapy for this aggressive form of leukemia. The detailed methodologies and visualized pathways offer valuable resources for scientists in the field to design and execute experiments aimed at further elucidating the biological consequences of MLL1 inhibition and exploring its full therapeutic potential.

References

- 1. MLL-AF9 initiates transformation from fast-proliferating myeloid progenitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reactionbiology.com [reactionbiology.com]

- 5. biorxiv.org [biorxiv.org]

- 6. MLL-AF9 initiates transformation from fast-proliferating myeloid progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cellosaurus cell line KOPN-8 (CVCL_1866) [cellosaurus.org]

- 8. Krüppel-like Factor 4 Supports the Expansion of Leukemia Stem Cells in MLL-AF9-driven Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Leibniz Institute DSMZ: Details [dsmz.de]

The Impact of MM-401 Tfa on HOX Gene Expression: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism and effects of MM-401 Tfa, a potent inhibitor of the MLL1 H3K4 methyltransferase, with a specific focus on its impact on the expression of Homeobox (HOX) genes. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to support further research and development in oncology, particularly in the context of MLL-rearranged leukemias.

Core Mechanism of Action

This compound is a peptidomimetic inhibitor that targets the Mixed-Lineage Leukemia 1 (MLL1) protein, a histone methyltransferase crucial for regulating gene expression. The primary mechanism of MM-401 involves the disruption of the protein-protein interaction between MLL1 and WDR5 (WD repeat-containing protein 5).[1][2] WDR5 is a core component of the MLL1 complex and is essential for its catalytic activity. By binding to WDR5, MM-401 prevents the proper assembly of the MLL1 complex, leading to the inhibition of H3K4 methylation, a key epigenetic mark associated with active gene transcription.[1][2]

The inhibition of MLL1's methyltransferase activity by MM-401 has significant downstream consequences, including the induction of cell cycle arrest, apoptosis, and cellular differentiation in leukemia cells characterized by MLL translocations.[1][2][3]

Effect on HOX Gene Expression

A critical function of the MLL1 complex is the regulation of HOX gene expression, particularly the HOXA cluster. These genes are master regulators of embryonic development and are frequently dysregulated in various cancers, including acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). In MLL-rearranged leukemias, the fusion of the MLL gene with various partner genes leads to the aberrant recruitment of the MLL1 complex to target loci, resulting in the overexpression of HOX genes like HOXA9 and HOXA10, which are critical for leukemic cell survival and proliferation.

Treatment with MM-401 has been shown to significantly decrease the expression of several HOXA genes. This effect is a direct consequence of the inhibition of MLL1-mediated H3K4 methylation at the promoter regions of these genes.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on HOX gene expression and its inhibitory activity.

| Inhibitory Activity of MM-401 | IC50 / Ki Value | Reference |

| MLL1 H3K4 Methyltransferase Activity | IC50 = 0.32 µM | [2] |

| MLL1-WDR5 Interaction | IC50 = 0.9 nM | [2] |

| WDR5 Binding Affinity | Ki < 1 nM | [2] |

| Effect of MM-401 (20 µM, 48h) on HOXA Gene Expression in MLL-AF9 Cells | Fold Change in Expression (Relative to Control) | Statistical Significance (p-value) | Reference |

| Hoxa7 | Data not available in abstract | Data not available in abstract | [2] |

| Hoxa9 | Significantly Decreased | < 0.05 (inferred) | [2] |

| Hoxa10 | Significantly Decreased | < 0.05 (inferred) | [2] |

| Other Hox A genes (unspecified) | Significantly Decreased | Data not available in abstract | [2] |

Note: The specific fold-change and p-values are not available in the provided search results and would require access to the full-text article by Cao et al., 2014.

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to characterize the effects of this compound.

In Vitro Histone Methyltransferase (HMT) Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of MM-401 on the enzymatic activity of the MLL1 complex.

Materials:

-

Recombinant MLL1 complex (containing MLL1, WDR5, ASH2L, and RbBP5)

-

Histone H3 substrate (e.g., recombinant H3 or H3 peptides)

-

S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) as a methyl donor

-

This compound and a negative control compound

-

Scintillation counter

-

Filter paper and wash buffers

Protocol:

-

Prepare a reaction mixture containing the MLL1 complex, histone H3 substrate, and reaction buffer.

-

Add varying concentrations of this compound or the control compound to the reaction mixtures.

-

Initiate the methylation reaction by adding ³H-SAM.

-

Incubate the reactions at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by spotting the mixture onto filter paper.

-

Wash the filter paper to remove unincorporated ³H-SAM.

-

Measure the incorporation of the ³H-methyl group into the histone substrate using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Quantitative Real-Time PCR (qRT-PCR) for HOX Gene Expression

Objective: To quantify the changes in mRNA levels of specific HOX genes in response to MM-401 treatment.

Materials:

-

MLL-rearranged leukemia cell line (e.g., MLL-AF9)

-

This compound and vehicle control (e.g., DMSO)

-

RNA extraction kit (e.g., TRIzol or column-based kits)

-

Reverse transcription kit for cDNA synthesis

-

qPCR instrument and reagents (e.g., SYBR Green or TaqMan probes)

-

Primers specific for target HOX genes (e.g., Hoxa9, Hoxa10) and a housekeeping gene (e.g., GAPDH, ACTB)

Protocol:

-

Culture MLL-AF9 cells to the desired density.

-

Treat the cells with a specific concentration of this compound (e.g., 20 µM) or vehicle control for a set duration (e.g., 48 hours).

-

Harvest the cells and extract total RNA using a standard protocol.

-

Assess RNA quality and quantity.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qPCR using primers for the target HOX genes and the housekeeping gene.

-

Analyze the qPCR data using the ΔΔCt method to calculate the relative fold change in gene expression in MM-401-treated cells compared to the control.

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To determine the effect of MM-401 on the levels of H3K4 methylation at the promoter regions of HOX genes.

Materials:

-

MLL-rearranged leukemia cell line

-

This compound and vehicle control

-

Formaldehyde for cross-linking

-

Antibodies specific for H3K4me3 and a negative control (e.g., IgG)

-

Protein A/G magnetic beads

-

Buffers for cell lysis, chromatin shearing, immunoprecipitation, washing, and elution

-

qPCR reagents and primers for HOX gene promoters

Protocol:

-

Treat cells with this compound or vehicle control.

-

Cross-link proteins to DNA with formaldehyde.

-

Lyse the cells and shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.

-

Immunoprecipitate the chromatin with an antibody against H3K4me3 or a control IgG.

-

Capture the antibody-chromatin complexes using protein A/G beads.

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin and reverse the cross-links.

-

Purify the DNA.

-

Quantify the amount of precipitated DNA for specific HOX gene promoters using qPCR.

-

Analyze the results as a percentage of input to determine the enrichment of H3K4me3 at the target loci.

Visualizations

Signaling Pathway of MM-401 Action

Caption: this compound inhibits the MLL1-WDR5 interaction, blocking H3K4 methylation and HOX gene transcription.

Experimental Workflow for qRT-PCR Analysis

Caption: Workflow for quantifying changes in HOX gene expression after MM-401 treatment using qRT-PCR.

References

Methodological & Application

Application Notes and Protocols for MM-401 Tfa in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of MM-401 Tfa, a potent inhibitor of the MLL1 H3K4 methyltransferase, in cell culture experiments.

Introduction

This compound is a research chemical that acts as a specific inhibitor of the Mixed Lineage Leukemia 1 (MLL1) histone H3K4 methyltransferase.[1][2][3][4] It functions by disrupting the critical interaction between MLL1 and WDR5, a core component of the MLL1 complex.[1][2][3][4] This inhibition leads to downstream effects such as cell cycle arrest, apoptosis, and cellular differentiation, making it a valuable tool for studying MLL-rearranged leukemias and other cancers where MLL1 activity is implicated.[1][2][4]

Chemical Information:

| Property | Value |

| Full Name | N-[6(S)-Ethyl-9(S)-(3-guanidino-propyl)-12(R)-methyl-2,5,8,11-tetraoxo-3(R)-phenyl-1,4,7,10tetraaza-cyclohexadec-12-yl]-isobutyramide (for MM-401 base)[5] |

| Synonyms | MM-401; MM 401; MM401[5][6] |

| CAS Number | 1442106-11-7 (TFA salt)[1][2][7] |

| Molecular Formula | C31H47F3N8O7 (TFA salt)[2][7] |

| Molecular Weight | 700.75 g/mol (TFA salt)[2] |

Mechanism of Action

MM-401 specifically targets the MLL1 methyltransferase complex. The integrity of this complex, particularly the interaction between the MLL1 catalytic subunit and the WDR5 protein, is essential for its histone methyltransferase activity. MM-401 competitively binds to the WDR5 pocket that MLL1 occupies, thereby preventing the proper assembly and function of the MLL1 complex. This leads to a reduction in histone H3 lysine 4 (H3K4) methylation, a key epigenetic mark associated with active gene transcription. In the context of MLL-rearranged leukemias, this disruption of MLL1 fusion protein activity leads to the downregulation of target genes, resulting in anti-leukemic effects.

Caption: Mechanism of action of this compound.

Quantitative Data

The following table summarizes the reported in vitro activity of MM-401.

| Parameter | Value | Reference |

| IC50 (MLL1 activity) | 0.32 µM | [1][2][3][4] |

| IC50 (WDR5-MLL1 interaction) | 0.9 nM | [3][4] |

| Ki (WDR5 binding) | < 1 nM | [3][4] |

Experimental Protocols

Reagent Preparation

This compound Stock Solution:

-

This compound is typically a powder. For cell culture experiments, it is recommended to prepare a concentrated stock solution in a suitable solvent.

-

Solvent: Dimethyl sulfoxide (DMSO) is a common solvent for this compound.

-

Procedure:

-

Briefly centrifuge the vial of this compound powder to ensure all material is at the bottom.

-

Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of sterile DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM or 20 mM).

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

-

Storage: Store the stock solution at -20°C or -80°C for long-term stability.[2] A stock solution in DMSO can be stored for up to 6 months at -80°C.[2]

Cell Culture and Treatment

This protocol provides a general guideline. Specific cell lines may require different media, supplements, and seeding densities.

-

Cell Lines: MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13) are suitable models. A negative control cell line without the MLL rearrangement should be included for specificity assessment.

-

Culture Medium: Use the recommended culture medium and supplements (e.g., RPMI-1640 with 10% fetal bovine serum and 1% penicillin-streptomycin).

-

Cell Seeding:

-

For adherent cells, seed at a density that will allow for logarithmic growth during the treatment period.

-

For suspension cells, seed at a density of approximately 2-5 x 10^5 cells/mL.

-

-

This compound Treatment:

-

Thaw an aliquot of the this compound stock solution.

-

Dilute the stock solution in fresh culture medium to the desired final concentrations. It is advisable to perform a dose-response study (e.g., 0.1, 1, 5, 10, 20, 40 µM) to determine the optimal concentration for your cell line.[4]

-

Add the this compound-containing medium to the cells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[4]

-

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on cell proliferation and viability.

-

Materials:

-

96-well cell culture plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Plate reader capable of measuring absorbance at 570 nm.

-

-

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to attach (for adherent cells) or stabilize overnight.

-

Treat the cells with a range of this compound concentrations as described in section 4.2. Include vehicle-treated and untreated controls.

-

After the desired incubation period (e.g., 48 hours), add 10 µL of MTT solution to each well.[8]

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[8]

-

Incubate for an additional 4-18 hours at 37°C in a humidified incubator.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from all other readings.

-

Express the results as a percentage of the vehicle-treated control.

-

Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

-

Caption: Workflow for a cell viability assay using this compound.

Further Applications

Based on its mechanism of action, this compound can be used in a variety of other cell-based assays, including:

-

Apoptosis Assays: To determine if the observed decrease in cell viability is due to apoptosis, techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry can be employed.

-

Cell Cycle Analysis: Propidium iodide staining and flow cytometry can be used to assess the effect of this compound on cell cycle distribution.

-

Western Blotting: To confirm the on-target effect of this compound, western blotting can be used to measure the levels of H3K4 methylation.

-

Gene Expression Analysis: Techniques such as qRT-PCR or RNA-sequencing can be used to investigate the changes in gene expression profiles following treatment with this compound.

Disclaimer: this compound is for research use only and is not intended for human or veterinary use.[3][4][5] Researchers should consult the safety data sheet (SDS) before handling this compound. The protocols provided here are intended as a general guide and may require optimization for specific experimental conditions and cell lines.

References

- 1. This compound|CAS 1442106-11-7|DC Chemicals [dcchemicals.com]

- 2. This compound Datasheet DC Chemicals [dcchemicals.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medkoo.com [medkoo.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 1442106-11-7 | MFCD12187186 | MM-401 (TFA) [aaronchem.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for MM-401 Tfa in Leukemia Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing MM-401 Tfa, a potent and specific inhibitor of the MLL1-WDR5 interaction, in leukemia cell line research. The following protocols and data will enable researchers to effectively assess the cellular and molecular effects of this compound, contributing to the understanding of its therapeutic potential in leukemias with MLL1 rearrangements.

Introduction to this compound

MM-401 is a cell-permeable peptidomimetic that targets the protein-protein interaction between Mixed Lineage Leukemia 1 (MLL1) and WD Repeat Domain 5 (WDR5).[1] This interaction is critical for the assembly and histone methyltransferase activity of the MLL1 core complex.[1] Dysregulation of MLL1 activity, often due to chromosomal translocations, is a key driver in a significant portion of acute leukemias. By disrupting the MLL1-WDR5 interaction, this compound effectively inhibits MLL1's ability to methylate histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription.[1] This inhibition leads to the downregulation of key MLL1 target genes, such as HOXA9 and MEIS1, which are crucial for leukemic cell survival and proliferation. Consequently, treatment with this compound has been shown to induce cell cycle arrest, apoptosis, and myeloid differentiation in MLL-rearranged leukemia cells.[1]

Quantitative Data Summary

The following table summarizes key quantitative parameters of this compound, providing a reference for experimental design.

| Parameter | Value | Reference Cell Line/System | Citation |

| IC50 (MLL1 activity) | 0.32 µM | In vitro HMT assay | [1] |

| IC50 (WDR5-MLL1 interaction) | 0.9 nM | In vitro binding assay | [1] |

| Ki (WDR5 binding) | < 1 nM | In vitro binding assay | [1] |

| Effective Concentration (Cell Growth Inhibition) | 10 - 40 µM | MLL-AF9 murine leukemia cells | [1] |

| Treatment Duration for Cellular Effects | 48 hours | MLL-AF9 murine leukemia cells | [1] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its evaluation in a leukemia cell line.

Caption: this compound Signaling Pathway.

Caption: Experimental Workflow for this compound Evaluation.

Experimental Protocols

Cell Culture and Treatment

-

Culture your leukemia cell line of choice (e.g., MV4-11, MOLM-13, or a cell line with a known MLL rearrangement) in the appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Prepare a stock solution of this compound in sterile DMSO. Further dilute in culture medium to the desired final concentrations (e.g., 10, 20, 40 µM). Prepare a vehicle control with the same final concentration of DMSO.

-

Seed cells at an appropriate density for each experiment.

-

Add the diluted this compound or vehicle control to the cells and incubate for the desired time, typically 48 hours for endpoint assays.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.

Materials:

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Plate reader

Procedure:

-

Seed 1 x 10^4 to 5 x 10^4 cells per well in a 96-well plate in 100 µL of culture medium.

-

Treat cells with varying concentrations of this compound and a vehicle control.

-

Incubate for 48 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is based on standard flow cytometry procedures for apoptosis detection.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed 1 x 10^6 cells in a 6-well plate and treat with this compound or vehicle for 48 hours.

-

Harvest cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-